Phorate sulfone

Overview

Description

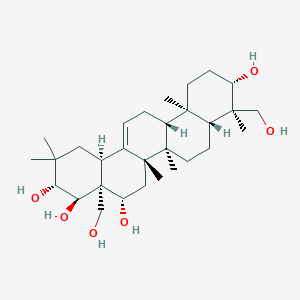

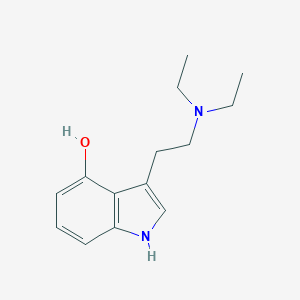

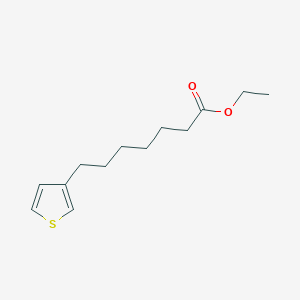

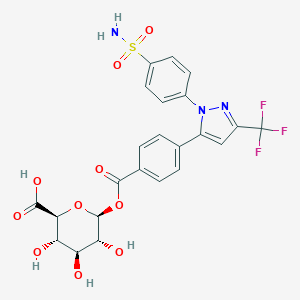

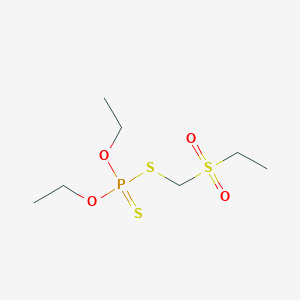

Phorate sulfone is a metabolite of Phorate, an organophosphorus pesticide found in soil . It is a non-biocumulative organophosphate used as an insecticide and acaricide . The molecular formula of Phorate sulfone is C7H17O4PS3 .

Molecular Structure Analysis

The molecular formula of Phorate sulfone is C7H17O4PS3 . The molecular weight is 292.376 . The IUPAC Standard InChI is InChI=1S/C7H17O4PS3/c1-4-10-12(13,11-5-2)14-7-15(8,9)6-3/h4-7H2,1-3H3 .Physical And Chemical Properties Analysis

Phorate sulfone has a density of 1.3±0.1 g/cm3, a boiling point of 390.0±44.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 61.4±3.0 kJ/mol and a flash point of 189.7±28.4 °C . The molar refractivity is 61.5±0.4 cm3 .Scientific Research Applications

Soil Biochemistry

Phorate sulfone plays a significant role in the biochemical processes within soil ecosystems. It is a major metabolite of phorate, an organophosphorus insecticide, and its presence in soil can influence microbial populations and pH levels. Research has shown that the transformation of phorate and its oxidation products in soil is majorly driven by biochemical processes .

Bioremediation

The potential of Phorate sulfone for bioremediation has been explored using various microorganisms. For instance, Brevibacterium frigoritolerans has been identified as a novel organism capable of actively metabolizing phorate and its metabolites, including Phorate sulfone, thus aiding in the removal of these compounds from contaminated soils .

Analytical Chemistry

In analytical chemistry, Phorate sulfone serves as a reference standard for the determination of pesticide residues in agricultural samples. Its stability and detectability make it suitable for gas-liquid chromatography analyses, which are essential for monitoring and ensuring food safety .

Environmental Toxicology

Understanding the environmental impact of pesticides is crucial, and Phorate sulfone is often studied for its toxicological effects. As a metabolite of phorate, it can pose a threat to ecosystems, and its study helps in assessing the risks associated with the use of phorate-based pesticides .

Agricultural Practices

Phorate sulfone’s role in agriculture extends beyond its direct application. Its study helps in developing safer pest control methods and understanding the persistence of pesticide residues in soil, which is vital for sustainable agricultural practices .

Pesticide Degradation

The degradation pathways of pesticides like phorate are complex, and Phorate sulfone is a key intermediate in these pathways. Research into its formation and further degradation can lead to improved methods for pesticide breakdown and reduction of environmental contamination .

Ecological Balance

Phorate sulfone’s impact on the ecological balance is a subject of study. Its effects on soil fertility and biodiversity are important considerations in the regulation and management of pesticide use, ensuring that agricultural productivity does not come at the cost of environmental health .

Public Health

Finally, the implications of Phorate sulfone for public health are significant. Its presence in food crops and the environment can affect human health, making its study essential for the development of guidelines and standards to protect consumers from potential hazards .

Safety and Hazards

Mechanism of Action

Target of Action

Phorate sulfone, like its parent compound phorate, is an organophosphate insecticide and acaricide . Its primary target is the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals across nerve synapses. By inhibiting AChE, phorate sulfone disrupts normal nerve function .

Mode of Action

Phorate sulfone acts as an acetylcholinesterase inhibitor . It binds to the active site of the AChE enzyme, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the nerve synapses, causing continuous stimulation of the nerves. The result is a disruption of normal nerve signal transmission, leading to the paralysis and eventual death of the target organism .

Biochemical Pathways

Phorate sulfone affects the cholinergic pathway in the nervous system . This pathway involves the transmission of nerve signals using the neurotransmitter acetylcholine. By inhibiting the AChE enzyme, phorate sulfone disrupts this pathway, leading to an overstimulation of the nerves .

In the environment, phorate sulfone undergoes various biochemical transformations. It is readily oxidized to phorate sulfoxide and further to phorate sulfone by microsomes in the tissues, and the reaction is catalyzed by cytochrome P-450-dependent monooxygenase . These transformations are of major importance in the fate of phorate and its oxidation products in soil .

Pharmacokinetics

It is known that phorate sulfone can be analyzed by reverse phase (rp) hplc method with simple conditions . More research is needed to fully understand the pharmacokinetics of phorate sulfone.

Result of Action

The inhibition of AChE by phorate sulfone leads to an overstimulation of the nerves, causing paralysis and eventual death of the target organism . This makes phorate sulfone an effective insecticide and acaricide.

Action Environment

The action of phorate sulfone can be influenced by various environmental factors. For instance, the transformation of phorate and its oxidation products in soil is significantly affected by biochemical processes . Additionally, the toxicity of phorate sulfone to fish and wildlife is very high, indicating that it can have significant environmental impacts .

properties

IUPAC Name |

diethoxy-(ethylsulfonylmethylsulfanyl)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17O4PS3/c1-4-10-12(13,11-5-2)14-7-15(8,9)6-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPSNUIHHFTTRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)SCS(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17O4PS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042282 | |

| Record name | Phorate sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phorate sulfone | |

CAS RN |

2588-04-7 | |

| Record name | Phorate sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2588-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phorate sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002588047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phorate sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O-diethyl {[(ethanesulfonyl)methyl]sulfanyl}phosphonothioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHORATE SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R20VQB36US | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does phorate sulfone exert its insecticidal effect?

A1: While phorate sulfone itself isn't the primary toxic agent, it's a crucial metabolite of the parent compound, phorate. Phorate, a potent acetylcholinesterase (AChE) inhibitor, disrupts nerve impulse transmission in insects, leading to paralysis and death [, ]. Phorate sulfone, being more persistent, can extend the insecticidal activity in soil [, ].

Q2: What is the molecular formula and weight of phorate sulfone?

A2: The molecular formula of phorate sulfone is C7H17O4PS2, and its molecular weight is 260.33 g/mol.

Q3: Is there any spectroscopic data available for phorate sulfone?

A3: While the provided abstracts don't delve into specific spectroscopic details, analytical techniques like Gas Chromatography coupled with Mass Spectrometry (GC-MS) and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) are widely employed to identify and quantify phorate sulfone in various matrices [, , , , ]. These techniques utilize specific mass-to-charge ratios and fragmentation patterns for accurate identification.

Q4: How stable is phorate sulfone in different soil types?

A4: Phorate sulfone exhibits varying persistence depending on the soil type. Studies reveal its prolonged presence in alkaline soils compared to red sandy loam, black sandy loam, and clay soils []. This differential persistence is likely due to varying soil properties like pH, organic matter content, and microbial activity, influencing its degradation rate.

Q5: Does phorate sulfone itself possess any catalytic properties?

A5: The provided research focuses on phorate sulfone's behavior as a pesticide metabolite, primarily its persistence and degradation pathways. There's no mention of catalytic properties associated with phorate sulfone.

Q6: Have there been any computational studies on phorate sulfone?

A6: The provided research papers primarily focus on analytical techniques for detection and quantification of phorate sulfone, along with its environmental fate. There's no mention of specific computational chemistry studies or QSAR models related to phorate sulfone.

Q7: How does the oxidation of phorate to phorate sulfone affect its insecticidal activity?

A7: While phorate sulfone is less acutely toxic compared to phorate, it contributes to the overall insecticidal effect due to its persistence in the environment [, ]. The oxidation to sulfone alters its interaction with the target site, AChE, leading to a decrease in inhibitory potency compared to phorate and its sulfoxide metabolite [].

Q8: How does the formulation of phorate impact the persistence of phorate sulfone in soil?

A8: Research suggests that granular formulations of phorate lead to higher persistence of phorate and its metabolites, including phorate sulfone, compared to emulsifiable concentrates []. This difference is likely attributed to the slower release of the active ingredient from granular formulations, providing a prolonged exposure period.

Q9: What are the regulatory implications of phorate sulfone's persistence in the environment?

A9: The presence of phorate and its metabolites, including phorate sulfone, in water sources raises concerns due to their potential impact on aquatic life []. The detection of banned pesticides like phorate sulfone in food products like Chuanxiong Rhizoma highlights the need for stricter regulations and monitoring to ensure food safety [].

Q10: What is known about the absorption, distribution, metabolism, and excretion of phorate sulfone?

A10: Studies in land snails (Helix aspersa) demonstrate rapid absorption and metabolism of phorate into phorate sulfone and phorate sulfoxide []. These metabolites are subsequently excreted, with unchanged phorate being the major component found in excreta.

Q11: Is there evidence of resistance development to phorate or its metabolites?

A11: Research highlights the development of anti-insecticide activity in soil treated with phorate sulfone, suggesting the potential for resistance development in target insects []. This emphasizes the need for insecticide rotation and integrated pest management strategies to minimize resistance development.

Q12: What are the known toxicological effects of phorate sulfone?

A12: Although less acutely toxic than phorate, phorate sulfone, being a breakdown product, contributes to the overall toxicity profile []. Farmers exposed to organophosphate insecticides, including phorate, have reported respiratory problems, headaches, dizziness, and skin and eye irritation, emphasizing the need for protective measures during handling and application [].

Q13: What analytical methods are commonly used for the detection and quantification of phorate sulfone?

A13: Gas Chromatography (GC) and Liquid Chromatography (LC), coupled with sensitive detectors like Mass Spectrometry (MS/MS) and Flame Photometric Detection (FPD), are the prevalent techniques for analyzing phorate sulfone in various matrices, including soil, water, and food products [, , , , ]. The QuEChERS method, a quick, easy, cheap, effective, rugged, and safe extraction technique, is frequently employed for pesticide residue analysis, including phorate sulfone, in complex matrices [].

Q14: What are the environmental concerns associated with phorate sulfone?

A15: The persistence of phorate sulfone in soil and its potential leaching into water sources raise concerns about its impact on aquatic ecosystems and non-target organisms [, ]. Additionally, its accumulation in the food chain poses potential risks to human health [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.